3-Chloro-1-(4-chlorobenzoyl)azepan-2-one
Overview
Description
3-Chloro-1-(4-chlorobenzoyl)azepan-2-one is a chemical compound with the molecular formula C13H13Cl2NO2 and a molecular weight of 286.15 g/mol It is a member of the azepanone family, characterized by a seven-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4-chlorobenzoyl)azepan-2-one typically involves the reaction of 4-chlorobenzoyl chloride with 3-chloroazepan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-chlorobenzoyl)azepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the azepanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction Reactions: Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Scientific Research Applications
3-Chloro-1-(4-chlorobenzoyl)azepan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-chlorobenzoyl)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(4-fluorobenzoyl)azepan-2-one
- 3-Chloro-1-(4-methylbenzoyl)azepan-2-one
- 3-Chloro-1-(4-nitrobenzoyl)azepan-2-one
Uniqueness
3-Chloro-1-(4-chlorobenzoyl)azepan-2-one is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity. The specific arrangement of these atoms in the molecule can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-chloro-1-(4-chlorobenzoyl)azepan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c14-10-6-4-9(5-7-10)12(17)16-8-2-1-3-11(15)13(16)18/h4-7,11H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDSZHCLFQJKMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328464 | |
Record name | 3-chloro-1-(4-chlorobenzoyl)azepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24837860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
500112-67-4 | |
Record name | 3-chloro-1-(4-chlorobenzoyl)azepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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